N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Description
N-(3-Chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a thiazole-based compound featuring a 1,3-thiazol-2-amine core substituted with a 3-chlorophenyl group at the amine position, a 4-methylphenyl group at the 4-position, and a methyl group at the 5-position. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, which confers stability and diverse reactivity. The 3-chlorophenyl substituent introduces moderate electronegativity and lipophilicity, while the 4-methylphenyl group contributes additional hydrophobic character. This compound is structurally analogous to several bioactive molecules, particularly in anticancer and antimicrobial research, where thiazole derivatives are prominent due to their pharmacokinetic adaptability and target specificity .
Properties
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-11-6-8-13(9-7-11)16-12(2)21-17(20-16)19-15-5-3-4-14(18)10-15/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQWRAAILDKUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, the starting materials would include 3-chlorobenzaldehyde, 4-methylbenzaldehyde, and thiourea.
Substitution Reactions: The introduction of the chlorophenyl and methylphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The reaction conditions would be optimized to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Catalysts and solvents would be recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the thiazole ring to a more saturated structure.
Substitution: N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Saturated thiazole derivatives
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Research indicates that N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine exhibits significant anticancer properties. Studies have shown that compounds with similar structural characteristics can inhibit the growth of various cancer cell lines.
Case Study: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of thiazole compounds were tested against several cancer cell lines, including breast and lung cancer. The results demonstrated that certain derivatives exhibited growth inhibition percentages ranging from 50% to 90% against these cell lines, suggesting strong anticancer potential .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Thiazole derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of thiazole derivatives against common bacterial strains. The results indicated that compounds with similar structures to this compound displayed minimum inhibitory concentrations (MICs) as low as 10 µg/mL against specific bacterial strains .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving thiourea derivatives.
- Substitution Reactions : Chlorophenyl and methylphenyl groups are introduced via nucleophilic substitution.
- Final Amidation : The final product is obtained through amidation reactions with suitable amines.
Table 1: Biological Activities of this compound
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially inhibiting their activity. The chlorophenyl and methylphenyl groups can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Key Observations :
- Thiazole vs. Triazoles (e.g., ) offer a larger ring size, altering steric and electronic interactions.
- Substituent Effects : Fluorine (e.g., ) increases electronegativity and bioavailability, while methoxy groups (e.g., ) improve solubility.
Substituent-Specific Comparisons
Aromatic Ring Modifications
Aliphatic Chain and Functional Group Variations
- Sulfonyl Groups : Compounds like 2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine feature sulfonyl moieties, which increase polarity and may reduce membrane permeability compared to the target’s amine group.
- Morpholinylmethyl : The triazole derivative includes a morpholine group, which can enhance water solubility and serve as a hydrogen-bond acceptor.
Physicochemical Properties (Inferred)
Biological Activity
N-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance. The presence of the chlorophenyl and methylphenyl groups contributes to its chemical reactivity and potential biological interactions. The IUPAC name for this compound is N-(3-chlorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide, with a molecular formula of C20H19ClN2OS.
The biological activity of this compound is primarily attributed to its interactions at the molecular level:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, leading to altered cellular processes. For instance, thiazole derivatives have been shown to interact with cancer-related proteins, potentially inducing apoptosis in tumor cells.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Studies have indicated that it can disrupt bacterial cell walls or inhibit essential metabolic pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For example:
- In Vitro Studies : A study evaluated the cytotoxic effects of thiazole derivatives on breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. Compounds showed IC50 values indicating effective inhibition of cell growth; some derivatives had IC50 values as low as 2.32 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4f | MCF-7 | 5.36 |
| 9 | HepG2 | 1.61 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : In vitro studies demonstrated that some derivatives exhibited MIC values ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Structure-Activity Relationship (SAR)
The SAR analysis highlights critical modifications that enhance biological activity:
- Chlorination : The introduction of chlorine on the phenyl ring significantly boosts anticancer activity.
- Methyl Substituents : Methyl groups positioned on the thiazole ring enhance lipophilicity and improve binding affinity to target proteins.
- Amide Linkage : The presence of an amide group in the structure is crucial for maintaining biological activity.
Case Studies
Several studies have explored the biological implications of thiazole derivatives:
- Thiadiazole Derivatives : A study reported that thiazole-based compounds demonstrated potent anticancer properties with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Novel Synthesis Approaches : Research into synthetic routes for thiazole derivatives has revealed that modifications in substituent positions can lead to enhanced bioactivity, emphasizing the importance of molecular design in drug development .
Q & A
Q. Example Protocol :
React 5-methyl-4-(4-methylphenyl)thiazole-2-carbonyl chloride with 3-chloroaniline in dioxane at 80°C for 6 hours.
Purify via recrystallization (ethanol/water) .
Basic: How is structural characterization of this compound performed in academic research?
Key analytical techniques include:
- Spectroscopy :
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with chlorophenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Structural variations : Substituent positioning (e.g., 3-chlorophenyl vs. 4-chlorophenyl) alters lipophilicity and target binding .
- Assay conditions : Differences in microbial strains, solvent (DMSO vs. water), or concentration ranges (µM vs. mM) .
- Methodological controls :
Case Study : A 2021 study found that replacing the 4-methylphenyl group with a trifluoromethyl moiety (C5) enhanced antimicrobial activity by 10-fold, highlighting substituent effects .
Advanced: What computational strategies are used to model the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on:
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
